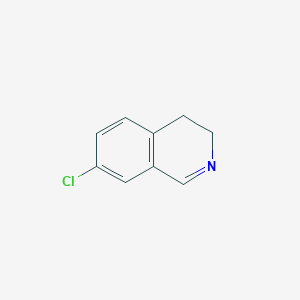

7-Chloro-3,4-dihydroisoquinoline

描述

Significance of the Dihydroisoquinoline Moiety in Natural Products and Synthetic Chemistry

The dihydroisoquinoline moiety is a recurring structural motif in a wide array of natural products, particularly in alkaloids found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. mdpi.comnih.gov These naturally occurring compounds, including well-known alkaloids like morphine and codeine which are derived from isoquinoline (B145761) precursors, underscore the biological relevance of this structural class. semanticscholar.org The inherent reactivity and structural features of dihydroisoquinolines make them valuable intermediates and building blocks in synthetic organic chemistry. ontosight.aiodu.edu

Their importance is highlighted by their role as pivotal synthons for creating more complex and biologically active molecules. researchgate.net Synthetic chemists utilize various methods to construct the dihydroisoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, which can be adapted to produce a library of substituted derivatives. mdpi.comnih.govorganic-chemistry.orgrsc.org The development of novel synthetic routes, including microwave-assisted and palladium-catalyzed reactions, continues to expand the accessibility and diversity of these compounds for research purposes. researchgate.netorganic-chemistry.orgchinesechemsoc.orgresearchgate.net The ability to introduce a wide range of substituents onto the dihydroisoquinoline scaffold allows for the fine-tuning of its chemical and biological properties.

Overview of Biological Activities Associated with Dihydroisoquinoline Derivatives as a Class

Derivatives of the dihydroisoquinoline scaffold have been shown to exhibit a remarkable spectrum of biological activities, making them a subject of intense investigation in the pharmaceutical industry. semanticscholar.orgodu.edu The diverse pharmacological potential of this class of compounds has led to the development of numerous derivatives with a wide range of therapeutic applications.

Research has demonstrated that dihydroisoquinoline derivatives possess activities including:

Antimicrobial and Antifungal: Certain derivatives have shown efficacy against various bacterial and fungal strains. mdpi.comontosight.aiarkat-usa.orgnih.gov

Anticancer: The scaffold is a key component in compounds designed as tubulin polymerization inhibitors and other anticancer agents. ontosight.ainih.gov

Antiviral: Some dihydroisoquinolines have been identified as potential inhibitors of viruses such as HIV. mdpi.comresearchgate.netresearchgate.net

Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes, including urease, catechol O-methyltransferase, and kinases. semanticscholar.orgnih.gov

Neurological Activity: Dihydroisoquinoline derivatives can act as agonists or antagonists for neurotransmitter receptors, suggesting potential for treating neurological disorders. ontosight.ai

Spasmolytic and Anti-inflammatory: Certain substituted dihydroisoquinolines have demonstrated smooth muscle relaxant and anti-inflammatory properties. mdpi.comnih.gov

The broad range of biological effects is attributed to the versatile structure of the dihydroisoquinoline nucleus, which allows for modifications that can modulate its interaction with various biological targets. semanticscholar.org

Specific Academic Focus on 7-Chloro-3,4-dihydroisoquinoline within the Dihydroisoquinoline Class

Within the extensive family of dihydroisoquinolines, this compound has emerged as a compound of specific interest in academic and synthetic chemistry research. It is primarily utilized as a key intermediate or building block for the synthesis of more complex molecules with potential pharmaceutical applications. myskinrecipes.com

The presence of the chloro-substituent at the 7-position influences the electronic properties of the aromatic ring, which can in turn affect the reactivity and biological activity of its derivatives. nih.gov Research indicates that derivatives containing a 7-chloro-isoquinoline moiety exhibit significant inhibitory activity against phosphodiesterase 4B (PDE4B) and demonstrate anti-inflammatory effects. nih.gov

The synthesis of this compound itself has been documented in the scientific literature, often as part of the preparation of a series of substituted dihydroisoquinolines for further study. rsc.org Its utility is further demonstrated by its role as a precursor in the synthesis of compounds like tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate, highlighting its value in creating functionalized heterocyclic systems for research. chemicalbook.com

Below is a table summarizing key identifiers for this specific compound:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 60518-41-4 |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

This data is compiled from publicly available chemical databases. glpbio.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

7-chloro-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPMZULEYMEMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 3,4 Dihydroisoquinoline and Its Derivatives

Established Synthetic Pathways to the Dihydroisoquinoline Core Relevant to Chloro-Substitution

The construction of the 3,4-dihydroisoquinoline (B110456) nucleus is a well-explored area of organic synthesis, with several named reactions providing reliable access to this important structural motif. These foundational methods can be adapted to produce chloro-substituted derivatives by utilizing appropriately substituted starting materials.

Bischler-Napieralski Cyclization and its Variants for Dihydroisoquinoline Formation

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, typically in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.orgwikipedia.orgjk-sci.com The reaction proceeds through the formation of an electrophilic intermediate, either a dichlorophosphoryl imine-ester or a nitrilium ion, which then attacks the aromatic ring to form the dihydroisoquinoline ring system. nrochemistry.com

The success of the Bischler-Napieralski cyclization is often dependent on the electronic nature of the aromatic ring. Electron-donating groups on the benzene (B151609) ring facilitate the reaction, while electron-withdrawing groups can hinder it. nrochemistry.com For the synthesis of 7-chloro-3,4-dihydroisoquinoline, the starting material would be an N-acyl derivative of 3-chlorophenethylamine. The chloro group is deactivating, which can make the cyclization more challenging, potentially requiring harsher reaction conditions. jk-sci.com

Table 1: Common Reagents and Conditions for Bischler-Napieralski Cyclization

| Reagent | Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Most common and versatile reagent. |

| Phosphorus pentoxide (P₂O₅) | High temperatures, often in refluxing POCl₃ | A stronger dehydrating agent, used for less reactive substrates. wikipedia.org |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Often with a non-nucleophilic base (e.g., 2-chloropyridine) at low to ambient temperatures | Milder conditions, suitable for sensitive substrates. |

| Polyphosphoric acid (PPA) | High temperatures | Can act as both catalyst and solvent. |

A significant advantage of this method is the ready availability of the starting β-arylethylamines, which can be acylated with a variety of reagents to introduce diversity at the 1-position of the resulting dihydroisoquinoline.

Pictet-Spengler Condensation as a Foundational Approach to Dihydroisoquinolines

The Pictet-Spengler reaction offers another powerful strategy for the synthesis of isoquinoline (B145761) derivatives, typically yielding tetrahydroisoquinolines which can then be oxidized to dihydroisoquinolines. wikipedia.orgchemeurope.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic aromatic substitution. wikipedia.orgchemeurope.com

For the synthesis of a 7-chloro-substituted isoquinoline, 3-chlorophenethylamine would be the key starting material. The reaction with an aldehyde, such as formaldehyde, would lead to the formation of an intermediate iminium ion. Subsequent cyclization onto the aromatic ring, directed by the ethylamine (B1201723) side chain, would yield the 7-chloro-1,2,3,4-tetrahydroisoquinoline. The position of cyclization is generally para to the activating group; in the case of 3-chlorophenethylamine, the cyclization is expected to occur at the 6-position relative to the chloro group, leading to the desired 7-chloro substitution pattern.

Table 2: Key Features of the Pictet-Spengler Reaction

| Feature | Description |

| Starting Materials | β-arylethylamine and an aldehyde or ketone. |

| Catalyst | Protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids. |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline. |

| Relevance to Dihydroisoquinolines | The resulting tetrahydroisoquinoline can be oxidized to the corresponding 3,4-dihydroisoquinoline. |

The reaction conditions for the Pictet-Spengler reaction can vary from mild, near-physiological pH to harsh, refluxing acidic conditions, depending on the reactivity of the starting materials.

Reductive Pathways from Isoquinoline Precursors

While less common as a primary synthetic route to 3,4-dihydroisoquinolines from simple precursors, reductive methods starting from fully aromatized isoquinolines can be a viable strategy. The selective reduction of the 1,2-double bond of an isoquinoline ring system can be challenging but offers a direct route if the corresponding 7-chloroisoquinoline (B1268606) is readily available.

Catalytic hydrogenation is a potential method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine (B92270) ring while leaving the benzene ring and the chloro-substituent intact. Catalysts such as platinum, palladium, or rhodium on various supports could be employed. Asymmetric hydrogenation methods have also been developed for the enantioselective reduction of dihydroisoquinolines to tetrahydroisoquinolines, highlighting the potential for stereocontrol in these systems. nih.govnih.gov

Alternatively, chemical reduction using hydride reagents could be explored. However, the reactivity of these reagents must be carefully controlled to avoid over-reduction to the tetrahydroisoquinoline.

Cyclization Reactions from Appropriate Precursors

Beyond the classical named reactions, various other cyclization strategies can be employed to construct the 3,4-dihydroisoquinoline core. These methods often rely on the intramolecular reaction of a suitably functionalized precursor.

One such approach involves the cyclization of N-(2-iodo- or 2-bromobenzyl)phenacylamines via an intramolecular Barbier reaction. This method has been used to synthesize 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ols, which can then be converted to 1,2-dihydroisoquinolines. nih.gov Adapting this strategy to produce this compound would require a starting material derived from a halogenated benzylamine.

Another strategy involves the intramolecular cyclization of isocyanides. For instance, the reaction of 2-isocyanoaryl compounds can lead to the formation of quinoxaline (B1680401) derivatives through an intramolecular cyclization triggered by an azide (B81097) anion. nih.gov While not a direct synthesis of dihydroisoquinolines, this demonstrates the utility of isocyanide cyclizations in forming nitrogen-containing heterocyclic systems. A hypothetical route could involve the intramolecular cyclization of a 2-(3-chlorophenyl)ethyl isocyanide derivative.

Targeted Synthesis Strategies for Chloro-Substituted Dihydroisoquinolines

To ensure the desired regiochemistry of the chloro-substituent, synthetic strategies often begin with starting materials that already contain the halogen atom in the correct position.

Synthesis via Halogenated Starting Materials

The most direct approach to the synthesis of this compound is to start with a precursor that already contains a chlorine atom at the meta-position of the phenyl ring of a phenethylamine (B48288) derivative. As discussed in the context of the Bischler-Napieralski and Pictet-Spengler reactions, 3-chlorophenethylamine is the logical precursor.

In the Bischler-Napieralski approach, N-acylation of 3-chlorophenethylamine followed by acid-catalyzed cyclization would be the key steps. Research has shown that halogenated N-phenethylamides can successfully undergo cyclodehydration to form the corresponding 3,4-dihydroisoquinolines. For example, the synthesis of 8-chloro-3,4-dihydroisoquinoline (B12930588) has been achieved through a directed ortho-lithiation of N-pivaloyl-meta-chlorophenylethylamine, followed by formylation and subsequent ring closure. researchgate.net This demonstrates that even with a deactivating chloro-substituent, cyclization can be achieved, albeit sometimes with the need for more specialized methods to control regioselectivity.

Similarly, in a Pictet-Spengler approach, the condensation of 3-chlorophenethylamine with an aldehyde would be the primary route. The electron-withdrawing nature of the chlorine atom would likely necessitate more forcing conditions to promote the electrophilic aromatic substitution step of the cyclization.

The synthesis of related chloro-substituted isoquinoline systems, such as 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines, has also been accomplished starting from halogenated precursors, further validating this general strategy. nih.gov

Multi-step Chemical Reactions from Isoquinoline Precursors

The construction of the this compound ring system is often accomplished through multi-step synthetic sequences, with the Bischler-Napieralski reaction being a cornerstone of this approach. wikipedia.orgbohrium.com This reaction facilitates the cyclization of β-arylethylamides, which serve as the isoquinoline precursors. rsc.org

The general multi-step synthesis commences with a substituted phenethylamine, in this case, a 4-chlorophenethylamine (B57563) derivative. This starting material is then acylated to form the corresponding N-acyl-β-phenylethylamine. The crucial cyclization step is then carried out using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), to yield the this compound. wikipedia.org The reaction is particularly effective when the benzene ring of the precursor is activated by electron-donating groups. bohrium.com

A typical reaction sequence is outlined below:

Amide Formation: Reaction of 2-(4-chlorophenyl)ethan-1-amine with a suitable acylating agent (e.g., formic acid or an acyl chloride) to form the N-(2-(4-chlorophenyl)ethyl)amide.

Cyclization (Bischler-Napieralski Reaction): The amide is then treated with a dehydrating agent like phosphorus oxychloride to induce an intramolecular electrophilic aromatic substitution, leading to the formation of the this compound ring.

This method is highly versatile and allows for the introduction of various substituents on the isoquinoline core by selecting appropriately substituted precursors. Microwave-assisted Bischler-Napieralski reactions have also been developed to improve reaction times and yields. organic-chemistry.org

Derivatization from Organotin(IV) Chlorides

The derivatization of isoquinoline precursors using organotin(IV) chlorides is not a commonly employed or well-documented method for the direct synthesis of this compound. Organotin(IV) chlorides are typically used in different types of organic transformations. Their primary applications in organic synthesis include:

Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds.

Catalysts: Organotin compounds can act as catalysts in various reactions, such as polyurethane formation and other polymerization processes.

Precursors for other Organometallic Reagents: They can be used to generate other reactive organometallic species.

While the Stille reaction could theoretically be used to introduce an aryl or vinyl group to a pre-formed halo-isoquinoline derivative, it is not a method for the synthesis of the dihydroisoquinoline ring itself from an organotin(IV) chloride. The electrophilic nature of the tin atom in organotin(IV) chlorides does not lend itself to the type of cyclization reactions required for the formation of the dihydroisoquinoline core.

Formation of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

A straightforward and efficient one-step method has been developed for the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govacs.org This synthesis involves the reaction of 3,4-dihydroisoquinoline with various isothiocyanate derivatives. nih.govacs.org

The reaction is typically carried out in a suitable solvent such as acetone, under basic conditions facilitated by a mild base like potassium carbonate (K₂CO₃). The mixture is stirred at room temperature for a short duration, ranging from 5 to 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through evaporation of the solvent, followed by work-up and crystallization to yield the pure N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govacs.org

A representative set of synthesized analogues and their corresponding yields are presented in the table below.

| Compound | Aryl Isothiocyanate Substituent | Yield (%) |

| 1 | 4-Chlorophenyl | 85 |

| 2 | 2,4-Dichlorophenyl | 88 |

| 3 | 3-Nitrophenyl | 90 |

| 4 | 4-Bromophenyl | 87 |

| 5 | 4-Methylphenyl | 82 |

Data compiled from studies on the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govacs.org

Asymmetric Synthesis and Stereochemical Control in Dihydroisoquinoline Chemistry

The development of asymmetric synthetic methods to control the stereochemistry of dihydroisoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereoisomeric form.

Enantioselective Methodologies for Chiral Dihydroisoquinoline Derivatives

Several enantioselective methodologies have been established to produce chiral dihydroisoquinoline derivatives with high enantiomeric excess. A prominent strategy involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline. This can be achieved through various methods:

Chiral Hydride Reducing Agents: The use of chiral borohydride (B1222165) reagents can effect the enantioselective reduction of the C=N bond of the dihydroisoquinoline.

Catalytic Hydrogenation: Asymmetric hydrogenation using a chiral catalyst is a widely used and effective method. nih.govrsc.org Chiral metal complexes, often with rhodium or iridium, and chiral phosphine (B1218219) ligands are employed to achieve high enantioselectivity.

Enzymatic Catalysis: Biocatalytic reductions using enzymes such as imine reductases can provide excellent enantioselectivity under mild reaction conditions.

Another powerful enantioselective method is the palladium-catalyzed intramolecular carbonylative Heck reaction. This approach allows for the synthesis of enantiopure dihydroisoquinolinones bearing an all-carbon quaternary stereocenter. nih.gov

The following table summarizes some enantioselective methods and the reported enantiomeric excess (ee) for the synthesis of chiral dihydroisoquinoline derivatives.

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | 1-Phenyl-3,4-dihydroisoquinoline | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >95 |

| Asymmetric Heck Reaction | Pd-catalyst with (R)-SEGPHOS | N-allyl benzamide | Chiral dihydroisoquinolinone | up to 98 |

| Enzymatic Reduction | Imine Reductase | 1-Methyl-3,4-dihydroisoquinoline (B1216472) | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | >99 |

Illustrative data from various studies on the enantioselective synthesis of dihydroisoquinoline derivatives. nih.govrsc.orgnih.gov

Diastereoselective Synthesis of Substituted Dihydroisoquinolines

Diastereoselective synthesis of substituted dihydroisoquinolines often relies on the use of chiral auxiliaries or the diastereoselective addition of nucleophiles to a chiral dihydroisoquinoline precursor.

One notable method involves the Pomeranz–Fritsch–Bobbitt cyclization of a chiral precursor. For instance, the diastereoselective synthesis of (S)-laudanosine, a benzylisoquinoline alkaloid, has been achieved using an (S)-phenylglycinol-derived imine as a chiral substrate. mdpi.com The addition of a Grignard reagent to this chiral imine proceeds with high diastereoselectivity, and subsequent transformations yield the target molecule.

Another approach is the diastereoselective formation of Reissert compounds from 3,4-dihydroisoquinoline. The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with chiral acid chlorides can produce diastereomeric Reissert compounds. The stereochemical outcome of subsequent reactions of these diastereomers can be controlled to afford substituted tetrahydroisoquinolines with a degree of diastereoselectivity.

Furthermore, 1,3-dipolar cycloaddition reactions involving dihydroisoquinolines have been shown to proceed with excellent diastereoselectivity, leading to the formation of complex fused spirooxindole systems.

The table below provides examples of diastereoselective reactions involving dihydroisoquinoline derivatives.

| Reaction Type | Chiral Influence | Diastereomeric Ratio (dr) |

| Pomeranz–Fritsch–Bobbitt | Chiral imine substrate | >95:5 |

| Reissert Compound Formation | Chiral acid chloride | up to 80:20 |

| 1,3-Dipolar Cycloaddition | - | >99:1 |

Representative data from studies on the diastereoselective synthesis of substituted dihydroisoquinolines. mdpi.com

Chemical Reactivity and Derivatization Strategies for 7 Chloro 3,4 Dihydroisoquinoline

Transformations Involving the Dihydroisoquinoline Nitrogen Atom

The nitrogen atom in the 3,4-dihydroisoquinoline (B110456) ring system is a key site for reactivity. Its nucleophilic character allows for the introduction of various substituents, and its alkylation leads to the formation of reactive iminium intermediates, which are precursors for further transformations.

N-Alkylation and Acylation Reactions

The secondary amine nitrogen of 3,4-dihydroisoquinolines is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide array of functional groups onto the nitrogen atom, which can influence the molecule's properties and subsequent reactivity.

N-Alkylation: This reaction typically involves treating the dihydroisoquinoline with an alkyl halide in the presence of a base. The alkylation of the nitrogen atom is generally a rapid process. For instance, in multicomponent reactions such as the aza-Henry reaction, the N-alkylation of the dihydroisoquinoline nucleus can occur faster than the carbon-carbon bond-forming reaction, especially when the nucleophile (e.g., nitromethane) is not used in large excess sci-hub.se. This leads to the formation of a dihydroisoquinolinium salt, which then acts as a more electrophilic substrate for nucleophilic attack sci-hub.se.

N-Acylation: Acylation of the nitrogen atom is another common transformation, typically achieved using acyl chlorides or anhydrides. This reaction introduces an amide functionality into the molecule. N-acylation is a crucial step in stabilizing the products of certain reactions. For example, the initial adduct from the aza-Henry reaction of 3,4-dihydroisoquinoline is often unstable, but it can be effectively trapped and isolated by in-situ acylation, yielding a stable N-acyl-1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline derivative sci-hub.se. Furthermore, N-acyl groups are integral to the classical Bischler-Napieralski reaction, a primary method for synthesizing the 3,4-dihydroisoquinoline core itself, which proceeds through the cyclodehydration of an N-acyl-β-phenethylamine researchgate.net.

The table below summarizes typical N-alkylation and N-acylation reactions for the dihydroisoquinoline scaffold.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | N-Alkyl-3,4-dihydroisoquinolinium salt | sci-hub.se |

| N-Acylation | Acyl Chloride (e.g., AcCl), Base | N-Acyl-3,4-dihydroisoquinoline | sci-hub.se |

| Carbothioamide Formation | Isothiocyanate, Base (K₂CO₃) | N-Aryl-3,4-dihydroisoquinoline carbothioamide | acs.org |

Iminium Salt Formation and Subsequent Transformations

The N-alkylation or N-acylation of 7-chloro-3,4-dihydroisoquinoline generates a quaternary dihydroisoquinolinium salt. This transformation is significant because the C=N bond is activated, rendering the C1 carbon atom highly electrophilic and susceptible to nucleophilic attack.

These iminium salts are key intermediates in Reissert-type reactions. While a classical Reissert reaction involves the addition of cyanide, a broader range of nucleophiles can be employed to add across the activated imine bond of the dihydroisoquinolinium salt sci-hub.se. Studies on related 3-ethoxycarbonyl isoquinolinium salts have demonstrated their reactivity towards various nucleophiles. For example, treatment with organolithium reagents like n-butyl lithium results in the regioselective addition of the alkyl group to the C1 position nih.gov. Similarly, nucleophiles such as sodium methoxide (B1231860) add to the C1 carbon to form 1-methoxy-1,2-dihydroisoquinoline derivatives nih.gov. The condensation of 1-methyl-3,4-dihydroisoquinoline (B1216472) with 3-acetylthiotetronic acid has been shown to stop at the salt formation stage, highlighting the stability of these intermediates researchgate.net.

The enhanced electrophilicity of the iminium salt facilitates reactions that are otherwise difficult with the neutral dihydroisoquinoline, making it a pivotal strategy for C1 functionalization.

Reactions at the Imine Carbon and Adjacent Positions (C1, C3, C4)

The imine moiety (C=N) and the adjacent carbon atoms of the this compound ring are prime targets for derivatization, allowing for the construction of complex molecular frameworks through various synthetic methodologies.

Addition Reactions to the Imine Moiety

The electrophilic C1 carbon of the imine is susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the derivatization of the dihydroisoquinoline core.

Aza-Henry (Nitro-Mannich) Reaction: 3,4-Dihydroisoquinolines can directly undergo an aza-Henry reaction with nitroalkanes, such as nitromethane, serving as the nucleophile sci-hub.se. This reaction, which adds a nitromethyl group to the C1 position, proceeds under ambient conditions when an excess of the nitroalkane is used. The resulting β-nitroamine product is often unstable but can be readily stabilized by subsequent N-acylation or N-alkylation sci-hub.se.

Reduction of the Imine: The C=N bond can be selectively reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline. This transformation is of significant interest as the introduction of chirality at the C1 position can yield biologically active molecules nih.govnih.gov. A variety of methods, including catalytic hydrogenation with chiral catalysts and the use of chiral hydride reducing agents, have been developed for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines nih.govnih.gov.

Addition of Organometallic Reagents: As mentioned previously, the conversion of the dihydroisoquinoline to its more reactive iminium salt form allows for the addition of strong carbon nucleophiles like organolithium reagents, providing an effective route to 1-alkyl- or 1-aryl-substituted tetrahydroisoquinolines nih.gov.

Palladium-Catalyzed Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic and heterocyclic rings rsc.orgnih.gov. For 3,4-dihydroisoquinolines, this strategy has been successfully applied to achieve regioselective functionalization. A notable example is the palladium-catalyzed, heteroatom-guided direct arylation at the C4 position of the dihydroisoquinoline ring rsc.org. This method avoids the need for pre-functionalized substrates and allows for the direct formation of a C-C bond at a traditionally less reactive position. The mechanism is believed to involve a ligand-directed C-H activation to form a cyclopalladated intermediate, which then undergoes further reaction to yield the functionalized product nih.gov.

The table below outlines palladium-catalyzed reactions applicable to the dihydroisoquinoline scaffold.

| Reaction Type | Position | Catalyst/Reagents | Product Type | Reference |

| Direct Arylation | C4 | Pd Catalyst, Ligand, Base | 4-Aryl-3,4-dihydroisoquinoline | rsc.org |

| C-H/C-H Coupling | Arene/Arene | Pd(II) Catalyst | Fused Biaryl Systems | nih.gov |

| C-H Carbonylation | Ortho to DG | Pd(II) Catalyst, CO | Carboxylic Acids/Anhydrides | nih.gov |

C-H Functionalization Strategies, including Iridium-Catalyzed Borylation

Direct C-H functionalization offers an atom-economical approach to modify complex molecules. Iridium-catalyzed C-H borylation is a particularly robust method for converting C-H bonds into versatile C-B (boronate ester) bonds, which can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) illinois.edu.

This methodology has been applied to a vast array of arenes and heteroarenes berkeley.eduumich.edu. The regioselectivity of the borylation reaction on substituted aromatic systems is influenced by a combination of steric and electronic factors researchgate.net. For quinoline (B57606) systems, the reaction is dominated by sterics, with borylation occurring at the most accessible positions. However, electronic effects also play a discernible role; borylation tends to occur preferentially at the C-H bond that is most deshielded in the ¹H NMR spectrum, which often correlates with C-H acidity researchgate.net.

Chemical Reactions of Carbonyl Functionalities (if present in derivatives)

Condensation Reactions

No specific data available for this compound derivatives.

Oxidation to Carboxylic Acids

No specific data available for this compound derivatives.

Reduction to Alcohols

No specific data available for this compound derivatives.

Biological Activity and Mechanistic Investigations of 7 Chloro 3,4 Dihydroisoquinoline and Analogues

Structure-Activity Relationship (SAR) Studies of Halogenated Dihydroisoquinolines

The biological profile of dihydroisoquinoline derivatives is significantly influenced by the presence and position of halogen substituents on the aromatic ring. Halogenation, especially with chlorine, can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. ewadirect.com

The incorporation of chlorine into the dihydroisoquinoline framework is a critical determinant of biological activity. Studies have consistently shown that chlorinated derivatives often exhibit enhanced potency compared to their non-halogenated counterparts. For instance, in the search for novel antifungal agents, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters of dihydroisoquinoline, along with chlorophenethyl carbamate (B1207046) derivatives, displayed the most significant antifungal activity among the tested compounds. researchgate.net This enhancement is attributed to the unique physicochemical properties that the chlorine atom imparts to the molecule, which can lead to improved drug-target interactions and increased metabolic stability. ewadirect.com

The importance of halogenation is also evident in the antibacterial activity of these compounds. In a study on 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates, the halogenated compounds showed a distinct selectivity profile for certain bacterial strains that was not observed in the non-brominated analogues, highlighting the critical role of the substituent in determining antibacterial efficacy. rsc.org The presence of a chlorine atom can be a decisive factor in the synthesis process itself; for example, the Bischler-Napieralski cyclization, a key step in forming the isoquinoline (B145761) core, can be difficult in the presence of a chlorine atom on the A-ring, sometimes requiring harsher conditions and resulting in different isomer distributions. conicet.gov.ar This chemical behavior underscores the profound electronic influence of the chlorine substituent on the entire molecular scaffold.

The specific position of the chlorine atom on the dihydroisoquinoline ring plays a crucial role in defining the pharmacological profile of the compound. The substitution pattern dictates the molecule's three-dimensional shape and electronic distribution, which in turn affects its binding affinity and selectivity for specific biological targets.

Research on 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-iums demonstrated that the position of substituents on the C-ring significantly impacts antifungal activity. epa.gov Similarly, studies on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors revealed that the position of chloro-substitution on the N-aryl ring led to varied inhibitory potential. For example, a meta-chloro substituted analogue showed different activity compared to ortho- or para-substituted isomers, and dichloro-substituted derivatives showed that the relative positions of the two chlorine atoms were critical for activity. acs.org

The regioselectivity of the synthesis can also be influenced by the substitution pattern, leading to the preferential formation of one positional isomer over another. During the Bischler-Napieralski cyclization of certain precursors, one isomer can be formed predominantly. For instance, the cyclization of 2-(3-bromo-4-methoxyphenyl)-N-(formyl)acetamide yields primarily the 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline rather than the 6-benzyloxy-7-bromo isomer. mdpi.comnih.gov Furthermore, attempts to synthesize 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines can result in a mixture of positional isomers, such as 6-chloro-7-hydroxy and 7-chloro-6-hydroxy derivatives, with the ratio of these isomers varying depending on the substituent at the 1-position. conicet.gov.ar These findings collectively emphasize that the precise placement of the chlorine atom is a key determinant of the ultimate biological and pharmacological characteristics of dihydroisoquinoline derivatives.

Exploration of Specific Pharmacological Activities

Derivatives of 7-Chloro-3,4-dihydroisoquinoline have been investigated for a range of therapeutic applications, demonstrating significant potential in several key areas of pharmacology.

The tetrahydroisoquinoline family of alkaloids includes potent cytotoxic agents, and synthetic derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. google.com

One study evaluated the in vitro antiproliferative activity of N-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide against human breast carcinoma cell lines, demonstrating its potential as an anti-cancer agent. google.com A broad investigation into a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that while many sulfanyl (B85325) and sulfinyl derivatives had lower cytotoxicity, some compounds showed promising and cancer-specific antiproliferative activities, superior to the parent compound chloroquine (B1663885). nih.gov

Further research into 7-chloroquinolinehydrazones identified them as highly active compounds, exhibiting submicromolar GI50 values across a wide panel of cancer cell lines from nine different tumor types, including leukemia, lung, colon, and breast cancer. nih.gov Another study synthesized a series of novel isoquinolines bearing a quinoline (B57606) nucleus and tested them against the MCF7 breast cancer cell line. Several of these compounds, including 1,2-dihydroisoquinoline-7-carbonitrile derivatives, exhibited higher activity than the reference drug doxorubicin. srce.hr Similarly, 1-benzoyl-3,4-dihydroisoquinolines have been identified as powerful cytotoxic derivatives against the leukemia L1210 cell line. acs.org

Table 1: Antiproliferative Activity of Selected Dihydroisoquinoline Analogues This table is for illustrative purposes and combines data from different studies. Direct comparison of IC50/GI50 values should be made with caution due to varying experimental conditions.

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | Leukemia (SR) | GI50 up to 120 nM | nih.gov |

| 7-Chloroquinolinehydrazones | CNS Cancer (SF-295) | IC50 = 0.688 µg/cm³ | nih.gov |

| 1,2-Dihydroisoquinoline-7-carbonitriles | Breast (MCF7) | IC50 = 27–45 µmol L–1 | srce.hr |

| 1-Benzoyl-3,4-dihydroisoquinolines | Leukemia (L1210) | IC50 < 5µM | acs.org |

Halogenated dihydroisoquinolines have demonstrated significant activity against a spectrum of microbial and fungal pathogens. acs.orgresearchgate.netepa.gov The presence of the chloro-substituent is often crucial for this activity.

A study focusing on new 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides found that all tested compounds showed some level of antifungal activity against Alternaria alternata, Curvularia lunata, and Valsa mali. epa.gov Notably, some of these compounds were superior to the commercial fungicide azoxystrobin. epa.gov For example, compound 5-34 showed an excellent EC50 value of 3.9 μg/mL against V. mali. epa.gov Research has also highlighted that chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of dihydroisoquinoline, exhibit the greatest antifungal activity compared to other analogues. researchgate.net

In the realm of antibacterial agents, 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates have been synthesized and evaluated. rsc.orgrsc.org These compounds, including their halogenated versions, showed promising activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 1–2 μg mL−1. rsc.orgrsc.org The quinonoid ring was identified as an important feature for this antibacterial action. rsc.org The broad range of activities has established that dihydroisoquinoline derivatives are promising candidates for the development of new antimicrobial agents. mdpi.comnih.gov

Table 2: Antifungal Activity of 2-Aryl-6-chloro-3,4-dihydroisoquinolin-2-ium Analogues Data extracted from a single study for consistent comparison.

| Compound | A. alternata (EC50 µg/mL) | C. lunata (EC50 µg/mL) | V. mali (EC50 µg/mL) | Reference |

|---|---|---|---|---|

| 5-2 | - | 4.6 | - | epa.gov |

| 5-4 | 10.3 | 4.7 | 18.0 | epa.gov |

| 5-34 | - | - | 3.9 | epa.gov |

The 3,4-dihydroisoquinoline (B110456) scaffold is also associated with anti-inflammatory effects. mdpi.comacs.orgnih.gov While direct studies on this compound are limited in this specific area, research on structurally related quinoline compounds provides strong evidence for this potential.

A study on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues explored their antinociceptive and anti-inflammatory properties. nih.gov The findings indicated that the insertion of different substituents significantly altered the compound's efficacy as an anti-inflammatory agent. In silico analysis suggested that these compounds had a higher affinity for cyclooxygenase-2 (COX-2) than for COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to a better gastrointestinal safety profile. nih.gov The parent compound, 4-PSQ, and its analogues demonstrated notable effects in models of acute inflammation. nih.gov This suggests that the 7-chloroquinoline (B30040) core, a close relative of the 7-chloro-dihydroisoquinoline structure, is a viable template for designing novel anti-inflammatory agents.

Neurological and Neuroprotective Interventions

The unique structural framework of this compound and its analogs has prompted investigations into their potential as modulators of the central nervous system. Research has explored their capacity to interact with key neurological pathways and receptors, suggesting a range of activities from dopaminergic signaling modulation to effects on other critical neurotransmitter systems. These studies highlight the potential for this class of compounds to serve as scaffolds for the development of novel therapeutic agents for neurological and neuroprotective applications.

Modulation of Dopaminergic Signaling Pathways

The dopaminergic system is a critical regulator of motor control, motivation, and reward, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Tetrahydroisoquinolines (THIQs), the reduced form of dihydroisoquinolines, have been a focal point of research in this area due to their structural similarity to dopamine (B1211576) and other dopaminergic ligands.

Studies have revealed that substitutions on the THIQ core can significantly influence affinity and selectivity for dopamine receptor subtypes (D1 and D2). For instance, a series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines were synthesized and evaluated for their dopamine receptor binding affinities. The research aimed to understand the structural features that govern the interaction with D1 and D2 receptors. It was found that 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline displayed the highest affinity for D2-like receptors and the greatest selectivity over D1 receptors. This compound also exhibited antidepressant-like effects in animal models, which were blocked by a D2 receptor antagonist, suggesting that its mechanism of action involves the dopaminergic system. conicet.gov.ar

Further research into 1-aryl-6,7-dihydroxy tetrahydroisoquinolines demonstrated that specific substitutions on the C-1 aryl group could yield compounds with significant affinity for the D2 receptor. One such derivative, bearing a thiomethyl group, was identified as a highly active 1-aryl-6,7-dihydroxy tetrahydroisoquinoline derivative at the D2 receptor. researchgate.net The enantiomers of 1-benzyltetrahydroisoquinolines (BTHIQs) have also been shown to bind to D1 and D2 dopamine receptors with varying affinities, with the (1S)-enantiomers generally exhibiting higher affinity. researchgate.net

Interestingly, some dihydroisoquinoline derivatives have also shown promise. A (2-bromophenyl)(7-chloro-3,4-dihydroisoquinolin-1-yl)methanone derivative has been noted for its affinity for both serotonin (B10506) and dopamine receptors at low concentrations, suggesting a potential for dual activity. scholaris.ca

These findings underscore the potential of the this compound scaffold as a template for designing novel modulators of dopaminergic signaling. The following table summarizes the dopaminergic receptor binding affinities of selected tetrahydroisoquinoline analogs.

| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D2-like | 66 | conicet.gov.ar |

| 1-Aryl-6,7-dihydroxy tetrahydroisoquinoline (with thiomethyl group) | D2 | 31 | researchgate.net |

| (1S)-1-Benzyltetrahydroisoquinoline derivative | D1 and D2 | Higher affinity than (1R)-enantiomer | researchgate.net |

Effects on Neurotransmission-Related Receptors (e.g., 5-hydroxytryptamine receptors, muscarinic acetylcholine (B1216132) receptors)

Beyond the dopaminergic system, dihydroisoquinoline analogues have been investigated for their interactions with other key neurotransmitter receptors, including serotonin (5-hydroxytryptamine, 5-HT) and muscarinic acetylcholine receptors (mAChRs). These receptors are crucial for a wide range of physiological and cognitive functions, and their modulation represents a significant avenue for therapeutic intervention in various disorders.

A notable study on a specific dihydroisoquinoline analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), revealed its potent effects on both 5-HT and muscarinic acetylcholine receptors. This compound was found to modulate calcium currents by interacting with these receptors at a concentration of 50 μM. conicet.gov.ar Further immunohistochemical analysis demonstrated a significant reduction in the expression of 5-HT2A and 5-HT2B receptors in smooth muscle cells and myenteric plexus neurons upon treatment with DIQ. conicet.gov.ar This suggests a direct or indirect modulatory role of this dihydroisoquinoline derivative on the serotonergic system.

The interaction with muscarinic acetylcholine receptors is also of significant interest. These receptors are classified into five subtypes (M1-M5) and are involved in a plethora of functions in the central and peripheral nervous systems. The ability of DIQ to affect calcium currents via mAChRs indicates a potential influence on cholinergic neurotransmission. conicet.gov.ar

The following table details the observed effects of a dihydroisoquinoline analog on neurotransmission-related receptors.

| Compound | Receptor Target | Observed Effect | Concentration | Reference |

|---|---|---|---|---|

| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | 5-HT2A Receptors | Reduced expression | Not specified | conicet.gov.ar |

| 5-HT2B Receptors | Reduced expression | Not specified | conicet.gov.ar | |

| Muscarinic Acetylcholine Receptors (mAChRs) | Modulation of calcium currents | 50 μM | conicet.gov.ar |

Cardiovascular System Modulation

The cardiovascular activities of isoquinoline alkaloids and their synthetic derivatives have been a subject of scientific inquiry. Dihydroisoquinoline-based structures have been explored for their potential to modulate cardiovascular function, with some studies indicating effects on smooth muscle contractility and hemodynamic parameters.

Research on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has provided insights into the potential cardiovascular effects of this class of compounds. In ex vivo studies using smooth muscle preparations, DIQ was observed to reduce the strength of Ca2+-dependent contractions. This effect is thought to be mediated by an increase in cytosolic Ca2+ levels, possibly through the activation of voltage-gated L-type Ca2+ channels. researchgate.net Such a mechanism could have implications for vascular tone and blood pressure regulation.

Furthermore, a study on a tetrahydroisoquinoline derivative, NC-7197, demonstrated significant hemodynamic improvement in an experimental model of cardiogenic shock. Intravenous administration of this compound after the induction of shock led to prolonged survival in animal models. nih.govnih.gov While this compound is a tetrahydroisoquinoline, these findings suggest that the broader isoquinoline scaffold may possess beneficial cardiovascular properties.

It is important to note that a patent for heteroaryl compounds as inhibitors of SUMO activating enzyme mentions the potential for these new inhibitors to have therapeutic properties for cardiovascular disorders. google.com

The table below summarizes the observed cardiovascular effects of related isoquinoline derivatives.

| Compound | Biological Effect | Model System | Reference |

|---|---|---|---|

| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Reduction of Ca2+-dependent smooth muscle contraction | Ex vivo smooth muscle preparations | researchgate.net |

| NC-7197 (a tetrahydroisoquinoline) | Hemodynamic improvement in cardiogenic shock | In vivo animal model | nih.govnih.gov |

Antiviral Properties, including HIV-1 Integrase Inhibition

The quest for novel antiviral agents has led to the exploration of diverse chemical scaffolds, including the 1,2-dihydroisoquinoline (B1215523) framework. A significant area of investigation has been the inhibition of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. This enzyme facilitates the integration of the viral DNA into the host genome, making it an attractive target for antiretroviral therapy.

Several studies have highlighted the potential of 1,2-dihydroisoquinoline derivatives as HIV-1 integrase inhibitors. In one study, a series of 1,2-dihydroisoquinolines with various functionalities at the C-1, C-3, C-7, and N-2 positions were synthesized and evaluated for their ability to inhibit HIV-1 integrase. Two compounds, 4m and 6c , emerged as potent inhibitors in an in vitro strand transfer assay, with IC50 values of 0.7 and 0.8 μM, respectively. Molecular docking studies suggested that these compounds interact strongly with the metal ions in the enzyme's active site, stabilizing the enzyme-inhibitor complex. Compound 6c also demonstrated significant antiviral activity with reduced cytotoxicity.

The structure-activity relationship (SAR) studies revealed that a 7-nitro functional group on the 1,2-dihydroisoquinoline scaffold was beneficial for anti-integrase activity compared to a 7-fluoro substitution.

The following table presents the in vitro HIV-1 integrase inhibitory activity of selected 1,2-dihydroisoquinoline derivatives.

| Compound | HIV-1 Integrase Strand Transfer Inhibition (IC50, μM) | Reference |

|---|---|---|

| 4m | 0.7 | |

| 6c | 0.8 |

Antimalarial Efficacy and Parasitic Targets

The 7-chloro-4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prominent example. The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the development of new analogues. Research has focused on modifying the side chain of the 7-chloro-4-aminoquinoline scaffold to overcome resistance mechanisms.

Several new 7-chloro-4-aminoquinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. In one study, a series of analogues with a linear dibasic side chain showed promising results. Many of these compounds exhibited submicromolar activity against both the HB3 (CQ-S) and Dd2 (CQ-R) strains. Notably, several compounds proved to be more potent against the resistant Dd2 strain than chloroquine itself. The resistance index (RI), which is the ratio of the IC50 for the resistant strain to the sensitive strain, was low for most of these new analogues, indicating their potential to circumvent resistance.

Another study focused on designing 7-chloro-4-aminoquinoline analogues to target the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. Molecular docking studies were used to predict the binding affinity of the designed compounds to the active site of PfLDH. The synthesized compounds with the best docking scores were then tested for their antimalarial activity. Several of these compounds demonstrated good antimalarial activity with low micromolar IC50 values.

The table below summarizes the in vitro antimalarial activity of selected 7-chloro-4-aminoquinoline analogues.

| Compound Series | Parasite Strain | Activity Range (IC50) | Reference |

|---|---|---|---|

| Analogues with linear dibasic side chain | P. falciparum HB3 (CQ-S) | Submicromolar | |

| P. falciparum Dd2 (CQ-R) | 19.9 - 53.0 nM | ||

| Analogues targeting PfLDH | P. falciparum RKL-2 (CQ-S) | 0.35 - 0.56 μg/mL | researchgate.net |

Enzyme Inhibition Studies

The dihydroisoquinoline scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of enzymes. Research has demonstrated that derivatives of this compound can act as inhibitors of several key enzymes, suggesting their potential for therapeutic applications in a range of diseases.

One area of investigation has been the inhibition of carbonic anhydrases . Preliminary studies on this compound-1(2H)-thione have indicated its potential to interact with these enzymes. drugbank.com The structural features of the isoquinoline scaffold appear to play a crucial role in determining the potency and selectivity of this inhibition. drugbank.com

Furthermore, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and tested for their inhibitory activity against several enzymes. nih.gov These studies revealed that certain compounds in this series exhibit moderate inhibitory effects on D-amino acid oxidase (DAAO) , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . nih.gov These enzymes are implicated in various neurological and physiological processes, and their inhibition is a target for the treatment of conditions like schizophrenia and Alzheimer's disease.

In a different context, this compound has been used as a starting material in the synthesis of inhibitors for the SUMO-activating enzyme (SAE) . google.com SAE is a critical component of the sumoylation pathway, which is involved in numerous cellular processes, and its inhibition is being explored as a potential therapeutic strategy for cancer and other proliferative disorders.

The following table provides a summary of the enzyme inhibition studies involving dihydroisoquinoline derivatives.

| Compound/Derivative Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| This compound-1(2H)-thione | Carbonic Anhydrases | Potential inhibition | drugbank.com |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | D-amino acid oxidase (DAAO) | Moderate inhibition | nih.gov |

| Acetylcholinesterase (AChE) | Moderate inhibition | nih.gov | |

| Butyrylcholinesterase (BChE) | Moderate inhibition | nih.gov | |

| Heteroaryl derivatives synthesized from this compound | SUMO-activating enzyme (SAE) | Inhibition | google.com |

Urease Inhibition

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in various pathologies, including peptic ulcers and the formation of infection-induced kidney stones. nih.gov In one study, a library of 22 such analogues were all found to possess urease inhibitory activity, with IC₅₀ values ranging from 11.2 to 56.7 µM. nih.govacs.org

Notably, several of these analogues demonstrated greater potency than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.govacs.org Structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the aryl ring enhanced the inhibitory activity. nih.govacs.org For instance, an analogue with an o-dimethyl substitution was the most potent, with an IC₅₀ of 11.2 ± 0.81 μM. nih.govacs.org Molecular docking studies suggest these compounds interact with the urease active site through hydrogen bonding and hydrophobic interactions. nih.govnih.gov

Table 1: Urease Inhibition by N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| Analogue 1 | o-methyl | 20.4 ± 0.22 |

| Analogue 2 | o-dimethyl | 11.2 ± 0.81 |

| Analogue 3 | o-methoxy | 27.6 ± 0.62 |

| Analogue 4 | p-methoxy | 15.5 ± 0.49 |

| Analogue 7 | Not specified | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Data sourced from ACS Omega. nih.govacs.org

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov Several of the synthesized compounds displayed moderate inhibitory action against both AChE and BChE. mdpi.comnih.gov

The investigation into these compounds is part of a broader interest in isoquinoline alkaloids, like berberine, which also exhibit inhibitory activity against both cholinesterases. mdpi.com While specific IC₅₀ values for this compound were not detailed in the provided context, the general class of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives has been identified as showing promise. mdpi.comnih.gov For example, a study on various novel compounds identified one, compound 8i, as a potent dual inhibitor with an IC₅₀ of 0.39 μM for AChE and 0.28 μM for BChE. mdpi.com

D-Amino Acid Oxidase (DAAO) Inhibition

The same series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives was also tested for inhibitory activity against D-amino acid oxidase (DAAO). mdpi.comnih.gov This enzyme is a potential therapeutic target in the treatment of schizophrenia. mdpi.com The studies indicated that several of these compounds exhibit moderate inhibitory effects on DAAO. mdpi.comnih.gov This suggests a potential avenue for the development of new therapeutics based on this chemical scaffold.

Catechol O-methyltransferase (COMT) Inhibition

Research has shown that 6,7-dihydroxy-3,4-dihydroisoquinoline analogues related to dopamine are effective inhibitors of catechol-O-methyltransferase (COMT). nih.govresearchgate.net This enzyme plays a crucial role in the metabolism of catecholamines. nih.gov Three such dihydroxy dihydroisoquinoline analogues were found to be more potent inhibitors of COMT in rat liver supernatant than the well-known inhibitor tropolone. nih.govresearchgate.net

The mechanism of inhibition appears to be uncompetitive with the substrate. nih.govresearchgate.net It has been suggested that these compounds are "nonmethylatable" inhibitors because they likely exist as quinoidal tautomers, which resemble pyridones or tropolones, rather than as catechols. nih.govresearchgate.net This structural feature prevents them from being substrates for the enzyme. nih.gov The inhibition of COMT in the brain was confirmed in vivo by reduced levels of homovanillic acid after central injection of one of the analogues. nih.govresearchgate.net

Kinase JNK3 Inhibition

A series of 1-aryl-3,4-dihydroisoquinolines have been identified as inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in neurodegenerative diseases. paulogentil.comnih.gov

Within this series, specific compounds demonstrated high potency and selectivity. For instance, compounds 20 and 24 were the most potent inhibitors with pIC₅₀ values of 7.3 and 6.9, respectively. nih.gov They exhibited a 10-fold selectivity for JNK3 over JNK2 and a 1000-fold selectivity over JNK1. nih.gov X-ray crystallography of a related analogue (compound 16) revealed an unusual binding mode where a chloro substituent forms a hydrogen-bond acceptor interaction with the hinge region of the kinase. nih.govrcsb.org One specific compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target JNK3. drugbank.com

Table 2: JNK Inhibition Profile of 1-Aryl-3,4-dihydroisoquinoline Analogues

| Compound | pIC₅₀ (JNK3) | Selectivity (JNK3 vs. JNK2) | Selectivity (JNK3 vs. JNK1) |

|---|---|---|---|

| Compound 20 | 7.3 | 10-fold | 1000-fold |

| Compound 24 | 6.9 | 10-fold | 1000-fold |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Free-Radical Scavenging Capabilities

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have demonstrated free-radical scavenging activity. mdpi.comnih.gov In vitro assays were conducted to test their ability to scavenge various radicals, including 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS•+), superoxide (B77818) anion radical (O₂•⁻), and nitric oxide radical (•NO). mdpi.comnih.gov

Nearly all of the synthesized compounds showed potent scavenging capabilities against at least one of these radicals. mdpi.comnih.gov The free-radical scavenging potential of such compounds is often associated with their reducing activities, such as hydrogen or electron-donating capabilities. nih.gov The presence of polyphenolic structures, particularly with ortho-hydroxyl groups, is known to enhance antioxidative properties. nih.gov In a separate study, a 1,3-disubstituted 3,4-dihydroisoquinoline analogue (compound 5d) showed significant antioxidant potential in a DPPH assay, with 55% inhibition at a concentration of 31 µM. nih.gov

Table 3: Free-Radical Scavenging Activity of a 3,4-Dihydroisoquinoline Analogue

| Compound | Concentration (µM) | % DPPH Inhibition |

|---|---|---|

| Analogue 5d | 31 | 55% |

| Quercetin (Standard) | 31 | 75.9% |

| Rutin (Standard) | 31 | 30% |

Data sourced from Biomedicines. nih.gov

Effects on Muscle Contractile Activity

Certain 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic activity, which is their ability to relax smooth muscles. nih.govnih.gov These compounds are of interest for treating conditions involving excessive smooth muscle spasms. nih.gov The mechanism of action for such effects can be either neurotropic (acting on nerve impulses) or myotropic (acting directly on muscle biochemistry). nih.gov

In one study, a synthesized compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to reduce the strength of Ca²⁺-dependent contractions in smooth muscle preparations. mdpi.com The maximal effect was observed at a concentration of 50 μM. mdpi.com This effect may be due to the modulation of voltage-gated L-type Ca²⁺ channels, muscarinic acetylcholine receptors, and 5-hydroxytryptamine (5-HT) receptors. mdpi.com Another study screened 3,4-dihydropapaverine (B1221456) and its derivatives, which were found to eliminate spasms induced by barium chloride and nicotine (B1678760) in isolated guinea-pig colon. nih.gov

Mechanistic Elucidation of Bioactivity

The biological effects of this compound and its analogues are rooted in their ability to interact with specific molecular targets, leading to the modulation of critical cellular functions. Investigations into these mechanisms have highlighted their potential as modulators of receptors, intracellular signaling cascades, and ion channels.

Receptor Binding and Ligand-Target Interactions

Analogues of this compound have demonstrated significant interactions with a variety of receptors, suggesting diverse therapeutic possibilities. The specific structure of these compounds, including the chloro-substitution, influences their affinity and selectivity for biological targets. ontosight.ai

One notable analogue, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, has been identified as a high-affinity ligand for the serotonin-7 receptor (5-HT7R), with a reported binding affinity (Ki) of 0.5 nM. nih.gov Further studies into its enantiomers revealed that the levorotatory form, (-)-2a, possessed a significantly higher affinity (Ki = 1.2 nM) compared to the dextrorotatory enantiomer (Ki = 93 nM). nih.gov

Other research has explored the potential of these scaffolds in different receptor systems. For instance, N-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide showed antiproliferative activity, with molecular docking studies suggesting potential binding at the active sites of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). google.com Additionally, a related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to significantly reduce the expression of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons. mdpi.comnih.gov This compound also affects the function of muscarinic acetylcholine receptors (mAChRs). nih.gov The broader tetrahydroisoquinoline class of molecules has also been investigated as positive allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors, particularly those containing the GluN2B subunit. nih.gov

| Compound/Analogue | Receptor Target | Observed Interaction/Affinity | Reference |

|---|---|---|---|

| 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 Receptor | High affinity (Ki = 0.5 nM) | nih.gov |

| (-)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (2a) | 5-HT7 Receptor | Higher affinity enantiomer (Ki = 1.2 nM) | nih.gov |

| N-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide | Estrogen Receptors (ERα, ERβ) | Predicted binding at active sites | google.com |

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | 5-HT2A and 5-HT2B Receptors | Reduced receptor expression (47% reduction observed) | mdpi.comnih.gov |

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Muscarinic Acetylcholine Receptors (mAChRs) | Modulates receptor function | nih.gov |

| Tetrahydroisoquinoline Scaffold | NMDA Receptors (GluN2B-containing) | Positive allosteric modulation | nih.gov |

Cellular Pathway Modulation and Signal Transduction

The interaction of this compound analogues with their molecular targets initiates cascades of cellular events, modulating key signaling pathways. These pathways are often implicated in cell proliferation, survival, and gene expression.

A significant finding is the β-arrestin biased agonism exhibited by an analogue at the 5-HT7 receptor. nih.gov While showing lower activity than serotonin in the Gs-protein pathway, the compound demonstrated substantially higher activity (over 31 times) in the β-arrestin pathway, indicating a preferential signaling mechanism. nih.gov This biased signaling is a sophisticated mechanism of drug action that can lead to more specific cellular responses.

The antiproliferative effects of some analogues appear to be linked to the modulation of pathways crucial for cancer progression. This compound itself has been used as a reactant in the synthesis of inhibitors for the SUMO (Small Ubiquitin-like Modifier) Activating Enzyme (SAE). google.com The SUMOylation pathway is critical for controlling gene expression and growth control pathways essential for the survival of cancer cells. google.com In a similar vein, the analogue 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline is known to target mitogen-activated protein kinase 10 (MAPK10), also known as Jun N-terminal kinase 3 (JNK3). drugbank.comnih.gov Furthermore, docking studies of N-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide suggested binding to alpha-beta tubulin, indicating a potential mechanism of antiproliferative activity through the disruption of microtubule dynamics. google.com

| Compound/Analogue | Pathway/Enzyme Modulated | Cellular Effect/Mechanism | Reference |

|---|---|---|---|

| 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (2a) | 5-HT7 Receptor Signaling | β-arrestin biased agonism over Gs pathway | nih.gov |

| This compound | SUMOylation Pathway (via synthesis of SAE inhibitors) | Modulation of gene expression and cell growth pathways | google.com |

| 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Mitogen-activated protein kinase 10 (MAPK10/JNK3) | Potential inhibition of the JNK signaling pathway | drugbank.comnih.gov |

| N-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide | Tubulin Polymerization | Predicted binding to alpha-beta tubulin, potential for antiproliferative activity | google.com |

Ion Channel Modulation (e.g., Calcium Channels)

Emerging evidence suggests that dihydroisoquinoline derivatives can also exert their effects by modulating the activity of ion channels, which are fundamental to many physiological processes, including muscle contraction and neuronal signaling.

Research on the analogue 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has provided direct evidence for this mechanism. mdpi.comnih.gov Studies on isolated smooth muscle tissues demonstrated that DIQ reduces the force of Ca2+-dependent contractions. nih.gov This effect is believed to be caused by a modulation of calcium influx across the cell membrane, possibly through the activation of voltage-gated L-type Ca2+ channels. nih.gov The study further connected this activity to the compound's ability to modulate serotonin and muscarinic receptors, which are known to control cellular calcium levels. mdpi.comnih.gov

| Compound/Analogue | Ion Channel Target | Observed Modulatory Effect | Reference |

|---|---|---|---|

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Voltage-gated L-type Ca2+ channels | Potentially increases cytosolic Ca2+ through channel activation, leading to reduced contractility | nih.gov |

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Biological Activity and Related Parameters

In silico prediction of biological activity is a crucial first step in assessing the potential of a new chemical entity. By using computational models, researchers can screen virtual libraries of compounds against various biological targets and predict their activity spectra, absorption, distribution, metabolism, and excretion (ADME) properties.

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given organic compound based on its structural formula. mdpi.com This tool has been utilized to screen derivatives of 3,4-dihydroisoquinoline (B110456) to forecast their potential pharmacological effects. mdpi.commdpi.comdntb.gov.ua For instance, in a study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), a derivative of the core structure, PASS analysis was used to predict its potential to affect muscle contractility. mdpi.commdpi.comdntb.gov.ua The program analyzes the molecule's structure and compares it to a vast database of known biologically active substances to generate a probable activity spectrum. mdpi.com For thieno[2',3':5,6]pyrimido[1,2-b]isoquinolin-11-ones, another class of related heterocyclic compounds, PASS analysis predicted a high level of activity relative to D4 dopamine (B1211576) receptors for certain isomers. bohrium.com These examples demonstrate the utility of PASS in identifying promising biological activities for novel isoquinoline (B145761) derivatives, guiding further experimental investigation. mdpi.combohrium.com

Beyond PASS analysis, a range of computational tools are used to assess the potential biological activity of new compounds. These methods evaluate various physicochemical and pharmacokinetic properties that are essential for a molecule to be an effective drug. researchgate.net For dihydroisoquinoline derivatives, in silico simulations have been applied to predict not only biological activity but also ADME properties and toxicity. mdpi.comresearchgate.netcolab.ws

For example, the in silico evaluation of 1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydroisoquinoline predicted good oral bioavailability based on Lipinski's rule of five. mdpi.com Computational tools like SwissADME can be used to calculate key parameters. mdpi.com These analyses provide insights into a compound's drug-likeness and potential for development as an oral therapeutic agent. mdpi.comresearchgate.net Studies on other substituted isoquinolines have shown that computational predictions can effectively guide the synthesis and biological evaluation of compounds with potential anticancer or antimalarial activities. colab.wsbeilstein-journals.org

Table 1: Predicted Parameters for a 3,4-Dihydroisoquinoline Derivative (DIQ)

| Parameter | Predicted Value/Outcome | Significance | Source |

|---|---|---|---|

| Biological Activity | Muscle Contractile Activity | Guides experimental ex vivo testing | mdpi.commdpi.com |

| Oral Bioavailability (BA) | 0.55 | Indicates good potential for oral absorption | mdpi.com |

| Water Solubility | Moderately soluble | Important for pharmaceutical formulation | mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to study the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme, at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.com This technique is widely used to understand the structural basis of a compound's biological activity and to screen virtual libraries for potential drug candidates. bohrium.comsci-hub.se For derivatives of isoquinoline and the related quinoline (B57606) scaffold, docking studies have been instrumental in elucidating their binding modes with various enzymes.

In one study, a series of dihydroisoquinoline derivatives were evaluated as potential anticancer agents by docking them into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP). colab.wsnih.gov The simulations revealed that the active compounds could form hydrogen bonds with key amino acid residues, such as Gly362, and coordinate with the zinc ions in the active site, which is crucial for inhibitory activity. colab.wsnih.gov Similarly, docking studies on 7-chloroquinoline (B30040) derivatives against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) helped identify compounds with high binding affinity, guiding the synthesis of new antimalarial agents. bohrium.comsci-hub.se These studies demonstrate how molecular docking can reveal key ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity and biological function. rsc.org

Table 2: Examples of Molecular Docking Studies on Isoquinoline/Quinoline Derivatives

| Compound Class | Target Enzyme | Key Interactions Observed | Predicted Activity | Source |

|---|---|---|---|---|

| Dihydroisoquinoline derivatives | Leucine aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination with zinc ions | Anticancer | colab.wsnih.gov |

| 7-Chloroquinoline derivatives | Plasmodium falciparum lactate dehydrogenase (PfLDH) | High binding affinity in the active site | Antimalarial | bohrium.com |

| 7-Chloroquinoline derivatives | Shikimate kinase, Hypoxanthine-guanine phosphoribosyltransferase | Identification of structural requirements for activity | Antituberculosis, Antimalarial | sci-hub.se |

MD simulations can be used to assess the propensity of small molecules to self-associate in solution, a phenomenon that can affect their biological activity and experimental results. nih.gov For ligand-receptor complexes, MD simulations can refine the binding poses obtained from docking studies and calculate binding free energies more accurately. These simulations can reveal how the binding of a ligand may induce conformational changes in the receptor, which can be critical for its function. The stability of the interactions observed in docking, such as hydrogen bonds, can be evaluated over the course of the simulation to confirm their significance. researchgate.net

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular properties, and reactivity of compounds. researchgate.net These methods provide insights into the distribution of electrons within a molecule, which governs its chemical behavior.